molecular formula C9H12O B1664077 2-Ethyl-5-methylphenol CAS No. 1687-61-2

2-Ethyl-5-methylphenol

Cat. No. B1664077
CAS RN: 1687-61-2
M. Wt: 136.19 g/mol
InChI Key: LTRVUFFOMIUCPJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylphenol, also known as Ethyl-m-cresol, is an aromatic compound . It has a molecular formula of C9H12O and a molecular weight of 136.1910 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methylphenol consists of a phenol group with ethyl and methyl substituents . The exact structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Ethyl-5-methylphenol is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 218.3±9.0 °C at 760 mmHg, and a melting point of 41-45 °C . It also has a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 2-Ethyl-5-methylphenol is used in the chemical industry as a precursor to other compounds .
    • Results : The outcomes of these processes are various chemicals that have wide-ranging applications .
  • Pharmaceuticals

    • Application : Compounds similar to 2-Ethyl-5-methylphenol, such as thymol (2-isopropyl-5-methylphenol), have been found in certain plants and have shown various pharmacological properties .
    • Method : These compounds are typically extracted from plants and then used in various medicinal applications .
    • Results : The outcomes include antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities .
  • Herbicides

    • Field : Agriculture
    • Application : Compounds similar to 2-Ethyl-5-methylphenol, such as o-Cresol, are used as precursors to commercially important herbicides .
    • Results : The outcomes of these processes are various herbicides that have wide-ranging applications in agriculture .
  • Food Industry

    • Field : Food Industry
    • Application : Methylphenols, which include compounds like 2-Ethyl-5-methylphenol, are used in the food industry .
    • Results : The outcomes of these processes are various food products that have wide-ranging applications .
  • Production of Other Chemicals

    • Field : Chemical Industry
    • Application : 2-Ethyl-5-methylphenol is used as a precursor to other compounds .
    • Results : The outcomes of these processes are various chemicals that have wide-ranging applications .
  • Herbicides

    • Field : Agriculture
    • Application : Compounds similar to 2-Ethyl-5-methylphenol, such as o-Cresol, are used as precursors to commercially important herbicides .
    • Results : The outcomes of these processes are various herbicides that have wide-ranging applications in agriculture .

Safety And Hazards

2-Ethyl-5-methylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-5-4-7(2)6-9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRVUFFOMIUCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168595
Record name m-Cresol, 6-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethyl-5-methylphenol

CAS RN

1687-61-2
Record name 2-Ethyl-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethyl-5-methylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Cresol, 6-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.342
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Record name 2-ETHYL-5-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5RRS24SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 - 44 °C
Record name 2-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-hydroxy-4-methyl-phenyl)-ethanone (5 g, 33.3 mmol) and 10 wt % Pd/C (2 g, Degussa type) in MeOH (50 mL) was stirred under a balloon of H2 for 24 hours. The reaction mixture was filtered through a pad of celite washing with EtOAc. The filtrate was concentrated to a clear oil (4.5 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.23 (t, J=7.6 Hz, 3 H), 2.27 (s, 3 H), 2.59 (q, J=7.6 Hz, 2 H), 4.68 (s, 1 H), 6.59 (s, 1 H), 6.71 (d, J=7.7 Hz, 1 H), 7.01 (d, J=7.7 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
CK Wilkins, S Scholl - International Journal of Food Microbiology, 1989 - Elsevier
… ; 2-(2-furyl) pentanal, 2-ethyl-5methylphenol and 2-methylacetophenone. In the following we … The biosynthesis of 2-ethyl-5-methylphenol is not obviously related to biosyntheses …
Number of citations: 59 www.sciencedirect.com
K Shanmugapriya, M Palanichamy… - Microporous and …, 2006 - Elsevier
… The identified products were 4,7-dimethylcoumarin (4,7-DMC), 2-acetyl-5-methylphenol (2A-5MP), 3-methylphenyl acetate (3-MPA), 2-ethyl-5-methylphenol (2E-5MP) and 4-ethyl-3-…
Number of citations: 14 www.sciencedirect.com
G Schmidt, S Reber, MH Bolli… - Organic Process Research …, 2012 - ACS Publications
… ACT-209905 is composed of an amino pyridine group, an oxadiazole spacer, a 2-ethyl-5-methylphenol moiety and a chiral 1-amino-2-propanol side chain. The convergent synthesis …
Number of citations: 26 pubs.acs.org
RM Duffield, O Olubajo, JW Wheeler… - Journal of Chemical …, 1981 - Springer
… The intermediates of this synthesis and the 2-ethyl-5-methylphenol cited above had infrared, nuclear magnetic resonance, and mass spectra consistent with the assigned structures. …
Number of citations: 54 link.springer.com
MI Baikenov, SK Amerkhanova, GG Baikenova… - Solid Fuel …, 2013 - Springer
The results of the chromatographic analysis of coal tar for the concentrations of phenols and their derivatives are given. It was shown that coal tar from AO Sary-Arka Spetskoks is …
Number of citations: 3 link.springer.com
S Qiua, S Zhanga, Y Fanga, G Qiua, C Yina… - pdfs.semanticscholar.org
… 2-ethyl-5-Methylphenol …
Number of citations: 0 pdfs.semanticscholar.org
A Kumar, A Kumar, J Kumar, T Bhaskar - Bioresource technology, 2019 - Elsevier
Catalytic fast pyrolysis of soda lignin was examined at different temperatures (500,600,700,800 and 900 C) in the presence of three zeolites with different Si/Al ratio using the Py–GC/MS …
Number of citations: 47 www.sciencedirect.com
A Fischer, GN Henderson… - Australian Journal of …, 1978 - CSIRO Publishing
… zinc and hydrochloric acid1' to 2-ethyl-5-methylphenol. 1.r. (film) … Acetylation of the 2-ethyl-5-methylphenol with acetic … analysis showed the presence of 2-ethyl-5-methylphenol (16%) …
Number of citations: 16 www.publish.csiro.au
R Singh, V Srivastava, K Chaudhary, P Gupta… - Bioresource …, 2015 - Elsevier
Hydrothermal liquefaction of rice straw has been carried out using various organic solvents (CH 3 OH, C 2 H 5 OH) at different temperatures (250, 280 and 300 C) and residence times (…
Number of citations: 49 www.sciencedirect.com
EN Givens, PB Venuto - Journal of Catalysis, 1969 - Elsevier
Substituted 2-ethylphenols when heated at or above 550 C produce substituted benzofurans along with other products. 4-Methyl-, 4-ethyl-, 4,5-dimethyl, 4-fluoro-, 6-fluoro-, 4-chloro-, 6-…
Number of citations: 1 www.sciencedirect.com

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